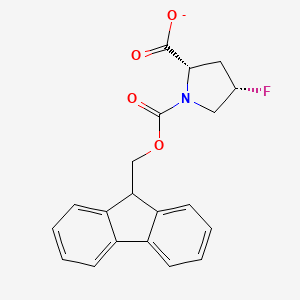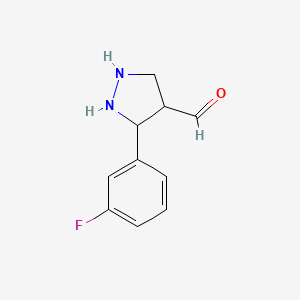
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a diazinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of aniline with trifluoroacetic acid to form methyl trifluoroformate, which is then heated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
- 2-Amino-6-(trifluoromethyl)benzothiazole
- 2-Amino-6-(trifluoromethoxy)benzoxazole
- 2-Amino-6-(trifluoromethyl)nicotinic acid
Comparison: 2-Amino-6-(trifluoromethyl)-1,3-diazinan-4-one is unique due to its diazinanone ring structure, which distinguishes it from other similar compounds. The presence of both an amino group and a trifluoromethyl group provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C5H8F3N3O |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
2-amino-6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h2,4,10H,1,9H2,(H,11,12) |
Clave InChI |
NJXSVCQUFFZGFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(NC1=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)




![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
